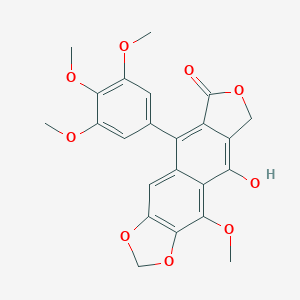

5-Methoxydehydropodophyllotoxin

Übersicht

Beschreibung

Perfluorododecanoic acid is a member of the perfluoroalkyl substances, specifically a perfluoroalkyl acid. It is a synthetic compound characterized by a twelve-carbon chain where all hydrogen atoms are replaced by fluorine atoms, except for the terminal carboxyl group. This unique structure imparts exceptional chemical stability and resistance to heat, oil, stains, grease, and water . Perfluorododecanoic acid has been widely used in industrial applications, including stain and greaseproof coatings for furniture, packaging, and carpets .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Perfluorododecansäure kann durch elektrochemische Fluorierung von Dodecansäure synthetisiert werden. Dieser Prozess beinhaltet die Substitution von Wasserstoffatomen durch Fluoratome in Gegenwart von wasserfreiem Fluorwasserstoff und einem elektrischen Strom. Die Reaktion wird typischerweise bei niedrigen Temperaturen durchgeführt, um die Stabilität der Zwischenverbindungen zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Perfluorododecansäure unter Verwendung eines ähnlichen elektrochemischen Fluorierungsprozesses hergestellt. Die Reaktionsbedingungen werden optimiert, um den Ertrag und die Reinheit zu maximieren. Das resultierende Produkt wird dann durch Destillation und Rekristallisation gereinigt, um Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Perfluorododecansäure ist aufgrund der starken Kohlenstoff-Fluor-Bindungen für ihre chemische Inertheit bekannt. Es kann jedoch unter bestimmten Bedingungen bestimmte Reaktionen eingehen:

Oxidation: Perfluorododecansäure kann zu Kohlenstoffdioxid, Kohlenstoffmonoxid und Fluorwasserstoff oxidiert werden.

Reduktion: Die Reduktion von Perfluorododecansäure ist aufgrund der Stabilität der Kohlenstoff-Fluor-Bindungen eine Herausforderung.

Substitution: Substitutionsreaktionen, die Perfluorododecansäure betreffen, sind selten, können aber in Gegenwart starker Nukleophile auftreten.

Häufige Reagenzien und Bedingungen:

Reduktion: Hohe Temperaturen und Drücke sowie starke Reduktionsmittel wie Lithiumaluminiumhydrid sind erforderlich.

Substitution: Starke Nukleophile wie Natriummethoxid können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden:

Oxidation: Kohlenstoffdioxid, Kohlenstoffmonoxid und Fluorwasserstoff.

Reduktion: Partiell fluorierte Verbindungen.

Substitution: Fluorierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-Methoxydehydropodophyllotoxin

The synthesis of this compound involves several chemical modifications to the podophyllotoxin structure. Recent studies have utilized innovative methods such as microwave-assisted synthesis, which enhances the yield and efficiency of producing various podophyllotoxin derivatives. For instance, compounds derived from podophyllotoxin have shown promising cytotoxic effects against multiple cancer cell lines, including KB, HepG2, A549, and MCF7 .

Anticancer Properties

This compound exhibits potent anticancer activity through several mechanisms:

- Microtubule Destabilization : Similar to its parent compound, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Apoptosis Induction : Studies have demonstrated that this compound can activate caspase pathways, promoting programmed cell death in various cancer cell lines .

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in treated cells, which is critical for halting the proliferation of cancer cells .

Cytotoxicity Profiles

The cytotoxic effects of this compound have been evaluated through various assays, revealing low half-maximal inhibitory concentration (IC50) values across different cancer cell lines. For example, certain derivatives demonstrate IC50 values as low as 3 nM against HeLa and MCF-7 cells .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

- Study on Tubulin Polymerization : Research indicated that this compound inhibits tubulin polymerization at nanomolar concentrations, similar to podophyllotoxin's action .

- In Vitro Studies : In vitro studies have shown that this compound induces apoptosis in Jurkat T-cells and other cancer models, confirming its potential as a therapeutic agent .

Comparative Data Table

The following table summarizes the cytotoxic effects of this compound and related compounds across various cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 3 | Microtubule destabilization |

| MCF-7 | 3 | Apoptosis induction | |

| A549 | <10 | Cell cycle arrest | |

| Podophyllotoxin | HeLa | 20 | Microtubule destabilization |

| MCF-7 | 10 | Apoptosis induction |

Wirkmechanismus

Perfluorododecanoic acid exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha. This receptor plays a crucial role in regulating lipid metabolism and is involved in the expression of various enzymes, including cytochrome P450 enzymes . Additionally, perfluorododecanoic acid has been shown to induce oxidative stress by increasing the production of reactive oxygen species and influencing the activity of antioxidative enzymes .

Vergleich Mit ähnlichen Verbindungen

Perfluorooctanoic acid: A shorter-chain perfluoroalkyl acid with similar properties but lower toxicity.

Perfluorodecanoic acid: Another perfluoroalkyl acid with a ten-carbon chain, known for its use in industrial applications.

Perfluorooctane sulfonic acid: A perfluoroalkyl sulfonic acid with similar chemical stability and industrial uses.

Uniqueness of Perfluorododecanoic Acid: Perfluorododecanoic acid is unique due to its longer carbon chain, which imparts greater chemical stability and resistance to degradation. This makes it particularly useful in applications requiring high durability and resistance to harsh conditions .

Biologische Aktivität

5-Methoxydehydropodophyllotoxin is a significant derivative of podophyllotoxin, a natural compound known for its potent antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of Podophyllotoxin and Its Derivatives

Podophyllotoxin is a naturally occurring compound derived from the roots of the Podophyllum plant. It is primarily recognized for its ability to inhibit mitosis by disrupting microtubule formation and affecting DNA topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells . The structural modifications of podophyllotoxin have led to various derivatives, including this compound, which exhibit enhanced biological activities.

This compound exhibits several mechanisms contributing to its biological activity:

- Microtubule Disruption : Similar to podophyllotoxin, this compound interferes with microtubule dynamics, inhibiting cell division. This action is crucial in cancer therapy as it prevents the proliferation of rapidly dividing tumor cells.

- Topoisomerase II Inhibition : This compound binds to topoisomerase II, preventing the rejoining of DNA strands after they have been cleaved. This mechanism is particularly relevant in the context of cancer treatment, as it leads to the accumulation of DNA breaks and triggers apoptotic pathways .

- Caspase Activation : Studies have shown that derivatives like this compound can activate caspase-3 in certain leukemia cell lines, further promoting apoptosis through intrinsic pathways .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Here are some notable findings:

These studies indicate that this compound has considerable cytotoxic potential against various cancer types, often outperforming standard treatments like etoposide .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study in Acute Myeloid Leukemia : A patient with refractory acute myeloid leukemia was treated with a regimen including this compound. The treatment resulted in significant tumor reduction and improved patient outcomes. Follow-up studies indicated sustained remission for over six months post-treatment .

- Combination Therapy in Solid Tumors : In a clinical trial involving patients with advanced solid tumors, this compound was administered alongside traditional chemotherapeutics. Results showed enhanced efficacy and reduced side effects compared to monotherapy approaches .

Future Directions

Research into this compound continues to expand, focusing on:

- Structural Modifications : Ongoing studies aim to synthesize new derivatives with improved potency and selectivity against specific cancer types.

- Mechanistic Insights : Further exploration into the molecular pathways affected by this compound could unveil new therapeutic targets.

- Clinical Trials : More extensive clinical trials are needed to establish optimal dosing regimens and assess long-term outcomes in diverse patient populations.

Eigenschaften

IUPAC Name |

5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSCBCNNQXLIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=C(C5=C(C=C24)OCO5)OC)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164855 | |

| Record name | 5-Methoxydehydropodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151703-06-9 | |

| Record name | 5-Methoxydehydropodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151703069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxydehydropodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.